5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione
Description
5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione is a pyrimidinedione derivative characterized by a 5-acetyl group and a 2-chloro-3-pyridinyl substituent. Pyrimidinediones are heterocyclic compounds with a fused pyrimidine ring system and two ketone oxygen atoms at positions 2 and 2.
Properties
IUPAC Name |
5-acetyl-1-(2-chloropyridin-3-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-6(16)7-5-15(11(18)14-10(7)17)8-3-2-4-13-9(8)12/h2-5H,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIISKJZDVVSZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors like urea and β-diketones.
Introduction of the Pyridine Ring: Through a coupling reaction with a chlorinated pyridine derivative.
Acetylation: The final step involves acetylation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group (-COCH₃) at position 5 undergoes oxidation to form a carboxylic acid derivative. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80–100°C, 4–6 hrs | 5-Carboxy-1-(2-chloro-3-pyridinyl)-2,4(1H,3H)-pyrimidinedione | 65–72% |
| CrO₃ (Jones reagent) | Acetone, 0–5°C, 2 hrs | Same as above | 58–63% |
Oxidation selectively targets the acetyl group without affecting the pyridine or pyrimidinedione rings due to steric protection from the pyridinyl substituent.
Reduction Reactions
The pyrimidinedione core and acetyl group participate in reduction pathways:
Acetyl Group Reduction
-
NaBH₄/MeOH : Reduces the acetyl group to a hydroxyethyl moiety (5-(1-hydroxyethyl)- derivative) with 78–85% yield.
-
H₂/Pd-C (10%) : Hydrogenolysis under mild conditions (25°C, 1 atm H₂) yields 5-ethyl-1-(2-chloro-3-pyridinyl)-2,4(1H,3H)-pyrimidinedione (92% yield).
Pyrimidinedione Ring Reduction
-
LiAlH₄/THF : Partially reduces the dione to a diol structure but risks over-reduction of the pyridine ring. Selectivity is temperature-dependent (30–40% yield at 0°C).
Substitution Reactions
The 2-chloro substituent on the pyridine ring undergoes nucleophilic aromatic substitution (NAS):
Electron-withdrawing groups on the pyrimidinedione ring enhance the electrophilicity of the pyridine’s C2 position, facilitating NAS .
Cyclocondensation Reactions
The acetyl group participates in cyclization to form fused heterocycles:
With Ureas/Thioureas
Heating with urea in DMF at 130°C for 10 hrs yields pyrimido[4,5-d]pyrimidine-2,4-dione derivatives (Fig. 1A) . Thiourea analogs form corresponding thione derivatives (62–75% yields) .
With Hydrazines
Reaction with hydrazine hydrate produces pyrazolo[3,4-d]pyrimidinediones (Fig. 1B), a reaction leveraged in antitubercular drug development .
Mechanistic Insight : The acetyl carbonyl acts as an electrophilic site for nucleophilic attack, followed by dehydration to form the fused ring .
Biological Activity Correlation
Reaction products show modulated bioactivity:
Electron-deficient pyrimidinedione derivatives exhibit enhanced receptor binding due to improved π-stacking interactions .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly in alkaline media (pH > 8) via ring-opening.
-
Thermal Stability : Decomposes above 250°C, with the acetyl group undergoing ketonization side reactions above 150°C.
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive heterocycles. Further studies should explore enantioselective modifications of the acetyl group and NAS under catalytic asymmetric conditions.
Scientific Research Applications
5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione could have applications in:
Medicinal Chemistry: As a potential lead compound for drug development.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinedione Derivatives
Pyrimidinedione derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Halogenation : Bromacil (5-bromo) and Terbacil (5-chloro) are potent herbicides, while Tegafur (5-fluoro) and FMAU (5-methyl with fluorinated sugar) show anticancer activity. Halogens (Br, Cl) enhance herbicidal potency by disrupting plant enzyme systems, whereas fluorine improves metabolic stability in pharmaceuticals .
- Aryl vs. Heteroaryl Groups : The target compound’s 2-chloro-3-pyridinyl group may enhance binding to nicotinic acetylcholine receptors (nAChRs) compared to phenyl analogs (e.g., 5-acetyl-1-(4-chlorophenyl)-pyrimidinedione), as pyridinyl moieties mimic natural alkaloid scaffolds .
Role of the Acetyl Group :
- The 5-acetyl substituent in the target compound likely increases lipophilicity, improving membrane permeability compared to unsubstituted pyrimidinediones. However, bulkier groups (e.g., tert-butyl in Terbacil) may reduce solubility, limiting bioavailability .
Enzymatic Interactions: Docking studies of pyrimidinediones (e.g., pyrimido[4,5-b]quinoline-2,4-diones) show that the pyrimidinedione core interacts with thymidine phosphorylase (hTP) via hydrogen bonding, similar to 5-chlorouracil . The target compound’s acetyl group may disrupt this interaction, altering inhibitory activity.
Synthetic Accessibility :
- Derivatives like Bromacil and Terbacil are synthesized via alkylation or halogenation of uracil analogs . The target compound would require regioselective acetylation and chloropyridinyl substitution, which may involve Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .
Contradictions and Limitations
- Inactive Derivatives : Certain 5-substituted pyrimidinediones (e.g., compounds 2q, 2r, 2s in ) remain inactive despite structural similarity, highlighting the critical role of substituent size and orientation .
- Toxicity Concerns : Bromacil and Terbacil are regulated due to environmental persistence, whereas fluorinated derivatives (e.g., FMAU) face metabolic toxicity challenges .
Biological Activity
5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features both pyridine and pyrimidine rings, which contribute to its unique chemical properties. The synthesis typically involves:
- Formation of the Pyrimidine Ring : Starting from urea and β-diketones.
- Introduction of the Pyridine Ring : Through coupling with a chlorinated pyridine derivative.
- Acetylation : Final acetylation of the pyrimidine ring.
This multi-step process allows for the optimization of yield and purity through various reaction conditions and purification techniques like crystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may exhibit similar effects .
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Activity : In vivo studies demonstrated significant inhibition of carrageenan-induced paw edema in rats at higher doses (40 mg/kg), indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : Compounds structurally related to this compound have shown effective inhibition against bacterial RNA polymerase, suggesting potential applications in treating bacterial infections .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study involving Wistar rats evaluated the anti-inflammatory effects of a related compound (compound 3e) after administration. Results indicated that at a dose of 40 mg/kg, significant inhibition of inflammation was observed compared to controls. This suggests that similar compounds may possess comparable anti-inflammatory properties .
Case Study 2: Enzyme Inhibition Mechanisms
Research on enzyme inhibitors has shown that compounds similar to this compound can effectively inhibit key enzymes involved in various biological pathways. This opens avenues for drug development targeting specific diseases .
Q & A
Q. How can researchers optimize the synthesis of 5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione to improve yield and purity?
Answer: Synthetic optimization requires systematic variation of reaction parameters. For pyrimidinedione derivatives, methodologies such as condensation reactions under controlled pH and temperature are critical. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been shown to enhance reaction efficiency in analogous heterocyclic syntheses by reducing side reactions . Additionally, stepwise purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate intermediates, while recrystallization in ethanol improves final purity. Monitoring by TLC or HPLC ensures reaction progression .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR (¹H, ¹³C, DEPT) confirms proton and carbon environments, particularly for acetyl and pyridinyl substituents.
- FT-IR identifies carbonyl (C=O) and pyrimidinedione ring vibrations (~1700 cm⁻¹).
- X-ray crystallography resolves stereochemical details, as demonstrated for structurally related 5-chloroindolinone derivatives .
- High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. How does pH affect the stability of this compound in aqueous solutions?
Answer: Stability studies should employ buffered solutions (e.g., ammonium acetate, pH 6.5) to mimic physiological or environmental conditions . Hydrolysis of the acetyl group or pyrimidinedione ring may occur under extreme pH. Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC monitoring at intervals (0, 1, 3, 6 months) quantifies degradation products. Data interpretation should follow Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. What strategies are effective in elucidating reaction mechanisms involving this compound in nucleophilic substitution reactions?
Answer: Mechanistic studies require isotopic labeling (e.g., ¹⁸O in carbonyl groups) or trapping intermediates (e.g., using TEMPO for radical pathways). Computational tools like Molecular Operating Environment (MOE) can model transition states and electron density maps, as applied to analogous pyridinyl derivatives . Kinetic isotope effects (KIE) and Hammett plots further distinguish between SN1/SN2 pathways .
Q. How can researchers assess the environmental fate and biodegradation pathways of this compound?
Answer: Environmental fate studies should follow OECD guidelines:
- Abiotic degradation: Test photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9).
- Biotic degradation: Use soil/water microcosms with LC-MS/MS to track metabolites. For example, fluorinated pyrimidinediones exhibit partial mineralization to CO₂ under aerobic conditions .
- QSAR models predict bioaccumulation potential based on logP and molecular volume .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Answer: Contradictions often arise from tautomerism (e.g., keto-enol forms in pyrimidinediones) or dynamic NMR effects. Strategies include:
Q. What computational methods are used to predict the physicochemical properties of this compound?
Answer:
- Solubility: COSMO-RS simulations estimate solubility parameters in polar solvents (e.g., DMSO, water).
- pKa prediction: Software like Marvin Suite calculates ionization states, critical for bioavailability studies .
- Molecular docking: AutoDock Vina models interactions with biological targets (e.g., enzymes with pyridinyl-binding pockets) .
Q. How should researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes)?
Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd).
- Enzyme inhibition assays: Use Michaelis-Menten kinetics with varying substrate concentrations to determine IC₅₀ and mechanism (competitive/non-competitive). For example, bisindolylmaleimide analogs were tested against protein kinases using radiometric assays .
- Cryo-EM/X-ray crystallography resolves binding modes at atomic resolution, as applied to pyridinyl-containing inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
